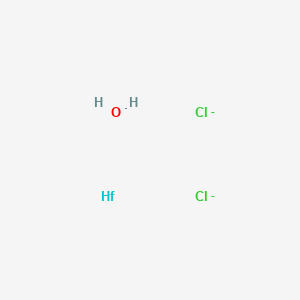
Dichlorohafnium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorohafnium oxide can be synthesized through various methods. One common approach involves the reaction of hafnium tetrachloride (HfCl4) with water or oxygen-containing compounds. This reaction typically occurs under controlled conditions to ensure the formation of the desired product. For instance, hafnium tetrachloride can react with water vapor at elevated temperatures to produce this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature processes. One such method involves the chlorination of hafnium dioxide (HfO2) in the presence of carbon at temperatures ranging from 450°C to 1000°C. This process results in the formation of gaseous hafnium tetrachloride, which can then be hydrolyzed to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorohafnium oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hafnium dioxide (HfO2).
Reduction: It can be reduced to elemental hafnium under specific conditions.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various ligands such as alkoxides or amines under controlled conditions.
Major Products Formed
Oxidation: Hafnium dioxide (HfO2).
Reduction: Elemental hafnium (Hf).
Substitution: Hafnium compounds with different ligands, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dichlorohafnium oxide has several scientific research applications, including:
Biology: Research is ongoing to explore its potential use in biological applications, although specific uses are still under investigation.
Medicine: Its potential use in medical applications is being studied, particularly in the development of advanced materials for medical devices.
Wirkmechanismus
The mechanism of action of dichlorohafnium oxide involves its interaction with other chemical species. For example, during the hydrolysis of hafnium tetrachloride, the formation of hafnium hydro-complexes plays a crucial role. The Hf(OH)62− ion is a key intermediate in the formation of hafnium oxide nanoparticles . The surface-deposition reaction controls the formation of these nanoparticles, which is influenced by factors such as temperature, pH, and the presence of seeds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hafnium dioxide (HfO2): A common hafnium compound with high dielectric constant and chemical stability.
Hafnium tetrachloride (HfCl4): A precursor for the synthesis of various hafnium compounds.
Hafnium oxychloride (HfOCl2): Another hafnium-based compound with similar properties.
Uniqueness
Dichlorohafnium oxide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its ability to form stable hydro-complexes and its role as a precursor for hafnium oxide nanoparticles make it particularly valuable in materials science and electronics.
Eigenschaften
IUPAC Name |
hafnium;dichloride;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Hf.H2O/h2*1H;;1H2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKUDFUGCXUQJD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Hf] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2HfO-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source


|
| Record name | Hafnium chloride oxide (HfCl2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13759-17-6 |
Source


|
| Record name | Hafnium chloride oxide (HfCl2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium dichloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







